molecular formula C11H16N2O2 B14691655 [5-(dimethylamino)-2-methylphenyl] N-methylcarbamate CAS No. 24996-52-9

[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate

Katalognummer: B14691655
CAS-Nummer: 24996-52-9
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: XGEFUPITIWOPRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate is an organic compound with a complex structure that includes both aromatic and carbamate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(dimethylamino)-2-methylphenyl] N-methylcarbamate typically involves the reaction of 5-(dimethylamino)-2-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

[ \text{5-(dimethylamino)-2-methylphenol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of [5-(dimethylamino)-2-methylphenyl] N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [4-(dimethylamino)-2-methylphenyl] N-methylcarbamate
  • [5-(dimethylamino)-2-ethylphenyl] N-methylcarbamate
  • [5-(dimethylamino)-2-methylphenyl] N-ethylcarbamate

Uniqueness

[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and carbamate groups makes it versatile for various applications.

Eigenschaften

CAS-Nummer

24996-52-9

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate

InChI

InChI=1S/C11H16N2O2/c1-8-5-6-9(13(3)4)7-10(8)15-11(14)12-2/h5-7H,1-4H3,(H,12,14)

InChI-Schlüssel

XGEFUPITIWOPRD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N(C)C)OC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.